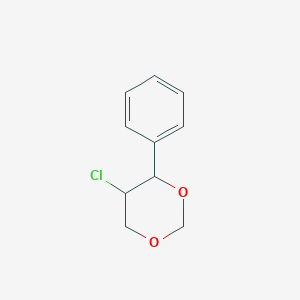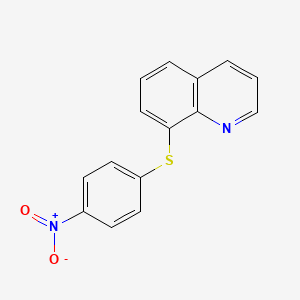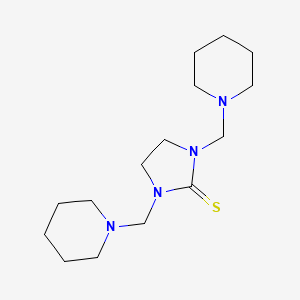
5-Chloro-4-phenyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-phenyl-1,3-dioxane: is a chemical compound with the molecular formula C10H11ClO2 It consists of a dioxane ring (a six-membered cyclic ether) with a chlorine atom and a phenyl group attached
Chemical Formula: CHClO
CAS Number: 91880-73-8
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of 5-Chloro-4-phenyl-1,3-dioxane. One common method involves the reaction of phenol with chloroacetyl chloride, followed by cyclization to form the dioxane ring. The reaction proceeds as follows:
Phenol+Chloroacetyl chloride→this compound
Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale. due to its limited commercial applications, industrial-scale production methods are scarce.
Análisis De Reacciones Químicas
Reactivity: 5-Chloro-4-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phenyl group can participate in redox processes.
Ring-Opening Reactions: The dioxane ring can open under specific conditions.
Chloroacetyl chloride: Used in the initial synthesis.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution can yield various derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Solvent: Occasionally employed as a solvent due to its stability.
- Limited research exists on its biological applications. Further studies are needed to explore its potential in drug development.
- Minimal industrial applications due to its specialized nature.
Mecanismo De Acción
The exact mechanism of action remains unclear, primarily because of the compound’s limited use and research. Further investigations are necessary to elucidate its effects on biological systems.
Comparación Con Compuestos Similares
5-Chloro-4-phenyl-1,3-dioxane is unique due to its specific combination of a phenyl group and a chlorine atom within the dioxane ring. Similar compounds include other dioxanes and related cyclic ethers.
Researchers continue to explore the properties and applications of this intriguing compound
Propiedades
Número CAS |
91880-73-8 |
|---|---|
Fórmula molecular |
C10H11ClO2 |
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
5-chloro-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C10H11ClO2/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Clave InChI |
OPNBZWUBRPHXOR-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OCO1)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorophenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000921.png)
![(5E)-2-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12000930.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000933.png)
![1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12000936.png)
![N-(3-hydroxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12000940.png)

![2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B12000960.png)

![1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-](/img/structure/B12000971.png)
![4-{[({2,2,2-Trichloro-1-[(1-naphthylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B12000978.png)

![5-(4-Ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000992.png)

